molecular formula C16H19NO3 B3753207 N-Furan-2-ylmethyl-4-o-tolyloxy-butyramide

N-Furan-2-ylmethyl-4-o-tolyloxy-butyramide

Cat. No.: B3753207
M. Wt: 273.33 g/mol
InChI Key: KAPSJWQZNXVRPL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Furan-2-ylmethyl-4-o-tolyloxy-butyramide can be achieved through several synthetic routes. One common method involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction is typically carried out in a microwave reactor under optimized conditions, including reaction time, solvent, and substrate amounts. After crystallization or flash chromatography, the final compound is isolated with good yields .

Chemical Reactions Analysis

N-Furan-2-ylmethyl-4-o-tolyloxy-butyramide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives .

Scientific Research Applications

N-Furan-2-ylmethyl-4-o-tolyloxy-butyramide has several scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of novel antibacterial and anticancer agents. Its furan ring structure is known to exhibit significant biological activity, making it a valuable scaffold for drug development. In organic synthesis, it serves as an intermediate for the preparation of various furan-based compounds. Additionally, it has applications in the industrial production of bio-based chemicals and materials[4][4].

Mechanism of Action

The mechanism of action of N-Furan-2-ylmethyl-4-o-tolyloxy-butyramide involves its interaction with specific molecular targets and pathways. The furan ring structure allows it to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, making it an effective antibacterial agent. Additionally, its interaction with cellular receptors can trigger signaling pathways that lead to anticancer effects .

Comparison with Similar Compounds

N-Furan-2-ylmethyl-4-o-tolyloxy-butyramide can be compared with other similar compounds, such as N-(furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate. These compounds share the furan ring structure but differ in their functional groups and overall molecular structure. The unique combination of the furan ring with the butyramide moiety in this compound contributes to its distinct biological and chemical properties .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(2-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-13-6-2-3-8-15(13)20-11-5-9-16(18)17-12-14-7-4-10-19-14/h2-4,6-8,10H,5,9,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPSJWQZNXVRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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